molecular formula C37H24N2O6 B5372280 9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene CAS No. 139265-69-3

9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene

Cat. No. B5372280
CAS RN: 139265-69-3
M. Wt: 592.6 g/mol
InChI Key: FGQAUBYZWGQYDS-UHFFFAOYSA-N
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Description

9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene, also known as BNPPF, is a fluorescent organic compound that has gained significant attention in scientific research due to its unique properties. This molecule has been synthesized using various methods and has shown potential for use in a range of applications, including biological imaging and sensing.

Scientific Research Applications

  • Monomer or Modifier for Heat-Resistant Adhesives 9,9-bis(4-hydroxyphenyl)-fluorene (BHPF), a related compound, can be synthesized using cationic ion-exchange resin as a catalyst. This method offers potential applications as a monomer or modifier for heat-resistant adhesives, high-performance polymers, and electronics materials (Liu et al., 2008).

  • Fluorene-Based Poly(ether imide)s The synthesis of novel bis(ether anhydride) monomers like 9,9-bis[4-(3,4-dicarboxyphenoxy)phenyl]fluorene dianhydride leads to the development of fluorene-based poly(ether imide)s. These materials, known for their high glass transition and softening temperatures, find applications in areas requiring materials with excellent thermal stability, such as in aerospace or automotive industries (Hsiao & Li, 1999).

  • Fluorene-Based Aromatic Polyamides Another application is in the synthesis of fluorene-based aromatic polyamides. These polymers, characterized by high solubility in organic solvents and excellent thermal stability, are ideal for creating transparent, flexible films, which can be used in high-performance plastics and advanced coating materials (Hsiao, Yang, & Lin, 1999).

  • Selective Sensing Applications Fluorene compounds have been utilized in the development of fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. This makes them valuable in environmental monitoring and biochemical sensing applications (Han et al., 2020).

  • High-Performance Polymers The synthesis of soluble aromatic poly(ether benzoxazole)s from 9,9-bis[4-(4-amino-3-hydroxyphenoxy)phenyl]fluorene showcases the potential of fluorene derivatives in creating high-performance polymers. These materials exhibit high thermal stability and could be significant in developing advanced materials for electronics and aerospace (Imai et al., 2002).

  • of high-performance composites and coatings, particularly in applications demanding high thermal resistance and mechanical strength (Zhang et al., 2014).
  • Fluorinated Polyimides for Electronic Applications The development of organosoluble and light-colored fluorinated polyimides based on 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene highlights their use in electronic applications. These polyimides exhibit excellent thermal stability, low dielectric constants, and low moisture absorptions, making them suitable for electronic and aerospace materials (Yang & Chiang, 2004).

  • Photoluminescent Properties for Fluorescent Probes Some fluorene derivatives show promising photoluminescent properties, making them useful as new fluorescent probes. These compounds are significant in the field of optical materials and sensing technologies (Feng et al., 2005).

  • Clustered Sulfonated Poly(ether sulfone) for Fuel Cells A clustered sulfonated poly(ether sulfone) based on a fluorene-based bisphenol monomer has been developed for fuel cell applications. This material's high ion exchange capacity and thermal stability make it suitable for use in high-performance fuel cells (Wang et al., 2012).

  • Synthesis of Fluorene-Based Polyamides with Antibacterial Properties Fluorene derivatives have been used in synthesizing polyamides with thermal, photophysical, and antibacterial properties. Such materials find applications in the biomedical field and advanced materials technology (Ghaemy et al., 2013).

properties

IUPAC Name

9,9-bis[4-(4-nitrophenoxy)phenyl]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H24N2O6/c40-38(41)27-13-21-31(22-14-27)44-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)45-32-23-15-28(16-24-32)39(42)43/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQAUBYZWGQYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC7=CC=C(C=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347031
Record name 9H-Fluorene, 9,9-bis[4-(4-nitrophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139265-69-3
Record name 9H-Fluorene, 9,9-bis[4-(4-nitrophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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